Cas no 91216-95-4 (γ-Glutamyl-S-allylcysteine)

γ-Glutamyl-S-allylcysteine is a bioactive sulfur-containing compound derived from garlic (Allium sativum) and other Allium species. It is a precursor to allicin and other organosulfur compounds, playing a key role in the biosynthesis of garlic's characteristic metabolites. This compound exhibits notable stability compared to volatile sulfur derivatives, making it advantageous for research and applications requiring consistent chemical properties. Its γ-glutamyl linkage enhances water solubility, facilitating bioavailability studies. γ-Glutamyl-S-allylcysteine is of interest in phytochemical research, nutraceutical development, and investigations into the cardioprotective and antioxidant mechanisms associated with garlic consumption. Analytical standards of this compound are used for quality control in herbal extracts and metabolic pathway studies.
γ-Glutamyl-S-allylcysteine structure
γ-Glutamyl-S-allylcysteine structure
商品名:γ-Glutamyl-S-allylcysteine
CAS番号:91216-95-4
MF:C11H18N2O5S
メガワット:290.33602
CID:2049272
PubChem ID:11346811

γ-Glutamyl-S-allylcysteine 化学的及び物理的性質

名前と識別子

    • gamma-glutamyl-S-allyl-L-cysteine
    • gamma-glutamyl-S-allylcysteine
    • gamma-L-Glutamyl-S-allyl-L-cystein
    • gamma-L-Glutamyl-S-allyl-L-cysteine
    • Gluacs
    • N-gamma-Glutamyl-S-(1-propenyl)cysteine
    • L-γ-Glutamyl-(S)-Allyl-Cysteine
    • (2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid
    • γ-Glutamyl-S-allylcysteine
    • .GAMMA.-GLUTAMYL-S-ALLYLCYSTEINE
    • L-gamma-Glutamyl-(S)-Allyl-Cysteine
    • UNII-1O5QGM20NB
    • 1O5QGM20NB
    • gamma-Glutamyl-S-prop-2-en-1-ylcysteine
    • GAMMA-GLUTAMYL-(USP-RS)
    • GSAC dipeptide
    • gamma-Glutamyl-S-2-propenylcysteine
    • L-CYSTEINE, L-.GAMMA.-GLUTAMYL-S-2-PROPENYL-
    • Q27252677
    • Glutamine, N-(2-(allylthio)-1-carboxyethyl)-, L-
    • HY-N9413
    • .GAMMA.-GLUTAMYL-S-ALLYL-L-CYSTEINE (CONSTITUENT OF GARLIC) [DSC]
    • CS-0160079
    • MS-24142
    • ??-Glutamyl-S-allylcysteine
    • GLUTAMYL-S-ALLYL-L-CYSTEINE, gamma-L-
    • GAMMA-GLUTAMYL-
    • AKOS040758448
    • L-Cysteine, L-gamma-glutamyl-S-2-propenyl-
    • .GAMMA.-GLUTAMYL-S-2-PROPENYLCYSTEINE
    • gamma-GLUTAMYL-S-ALLYL-L-CYSTEINE (CONSTITUENT OF GARLIC)
    • (2S)-2-amino-4-{[(1R)-1-carboxy-2-(prop-2-en-1-ylsulfanyl)ethyl]carbamoyl}butanoic acid
    • GAMMA-GLUTAMYL- [USP-RS]
    • SCHEMBL1157668
    • .GAMMA.-GLUTAMYL-S-PROP-2-EN-1-YLCYSTEINE
    • 91216-95-4
    • L-?-Glutamyl-(S)-Allyl-Cysteine
    • GLUTAMYL-S-ALLYL-L-CYSTEINE, .GAMMA.-L-
    • N5-((R)-2-(Allylthio)-1-carboxyethyl)-L-glutamine
    • G14515
    • GAMMA-GLUTAMYL-(S)-ALLYL-L-CYSTEINE
    • インチ: InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1
    • InChIKey: FUTHBNRZCFKVQZ-YUMQZZPRSA-N
    • ほほえんだ: C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 290.09364285g/mol
  • どういたいしつりょう: 290.09364285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 10
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 155Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.8

γ-Glutamyl-S-allylcysteine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
G597060-1mg
L-γ-Glutamyl-(S)-Allyl-Cysteine
91216-95-4
1mg
$ 224.00 2023-09-07
MedChemExpress
HY-N9413-10mM*1mLinWater
γ-Glutamyl-S-allylcysteine
91216-95-4 98.36%
10mM*1mLinWater
¥3300 2023-07-26
SHENG KE LU SI SHENG WU JI SHU
sc-490578-1 mg
L-γ-Glutamyl-(S)-Allyl-Cysteine,
91216-95-4
1mg
¥2,858.00 2023-07-11
A2B Chem LLC
AH89101-25mg
L-γ-Glutamyl-(S)-Allyl-Cysteine
91216-95-4 99%
25mg
$985.00 2024-05-20
MedChemExpress
HY-N9413-10.110mm*1 ml in water
γ-Glutamyl-S-allylcysteine
91216-95-4 99.94%
10.110mm*1 ml in water
¥3300 2024-04-16
TargetMol Chemicals
T41054-10mg
γ-Glutamyl-S-allylcysteine
91216-95-4 98.84%
10mg
¥ 3230 2024-07-24
TargetMol Chemicals
T41054-500mg
γ-Glutamyl-S-allylcysteine
91216-95-4 98.84%
500mg
¥ 19200 2024-07-24
1PlusChem
1P00GXHP-5mg
L-γ-Glutamyl-(S)-Allyl-Cysteine
91216-95-4 99%
5mg
$369.00 2024-04-20
A2B Chem LLC
AH89101-10mg
L-γ-Glutamyl-(S)-Allyl-Cysteine
91216-95-4 99%
10mg
$515.00 2024-05-20
TargetMol Chemicals
T41054-1mg
γ-Glutamyl-S-allylcysteine
91216-95-4 98.84%
1mg
¥ 865 2024-07-24

γ-Glutamyl-S-allylcysteine 関連文献

γ-Glutamyl-S-allylcysteineに関する追加情報

γ-Glutamyl-S-allylcysteine: A Comprehensive Overview

γ-Glutamyl-S-allylcysteine (CAS No: 91216-95-4) is a unique compound that has garnered significant attention in the fields of biochemistry and pharmacology due to its diverse biological activities and potential applications. This compound is a derivative of cysteine, a sulfur-containing amino acid, and glutamic acid, one of the most abundant amino acids in nature. The combination of these two molecules results in a compound with distinctive properties that make it a subject of interest for researchers and industry professionals alike.

The structure of γ-glutamyl-S-allylcysteine is characterized by a sulfur atom at the center, which forms bonds with both the allyl group and the cysteine moiety. This arrangement not only contributes to its stability but also plays a crucial role in its biological functions. Recent studies have highlighted the potential of this compound in various therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective effects.

One of the key areas of research on γ-glutamyl-S-allylcysteine involves its role as an antioxidant. Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions such as Alzheimer's disease. γ-Glutamyl-S-allylcysteine has been shown to scavenge free radicals effectively, thereby reducing oxidative stress and protecting cells from damage.

In addition to its antioxidant properties, γ-glutamyl-S-allylcysteine exhibits potent anti-inflammatory effects. Inflammation is a natural response to injury or infection, but chronic inflammation can lead to various health issues. The compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key players in inflammatory processes. This makes it a promising candidate for the development of anti-inflammatory drugs.

Another area of interest is the neuroprotective potential of γ-glutamyl-S-allylcysteine. Neurodegenerative diseases are characterized by the progressive loss of neurons and their functions. Studies have demonstrated that this compound can protect neurons from damage caused by oxidative stress and inflammation. It has also been shown to enhance cognitive function in animal models, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

The synthesis of γ-glutamyl-S-allylcysteine involves a multi-step process that combines organic chemistry techniques with biotechnological methods. The precise control of reaction conditions is essential to ensure high yields and purity of the final product. Researchers are continuously exploring new methods to optimize the synthesis process, making it more efficient and cost-effective.

The applications of γ-glutamyl-S-allylcysteine extend beyond medicine into other industries such as food science and cosmetics. In the food industry, it is being explored as a natural preservative due to its antioxidant properties. In cosmetics, it is being investigated for its potential to protect skin cells from environmental stressors such as UV radiation and pollution.

Recent advancements in nanotechnology have opened new avenues for the delivery of γ-glutamyl-S-allylcysteine in therapeutic applications. Nanoparticles can enhance the bioavailability of this compound, ensuring that it reaches target tissues more effectively. This innovation could significantly improve its efficacy in treating various diseases.

In conclusion, γ-glutamyl-S-allylcysteine (CAS No: 91216-95-4) is a versatile compound with immense potential in multiple fields due to its unique chemical structure and diverse biological activities. As research continues to uncover new insights into its properties and applications, it holds promise for developing innovative solutions to address some of the most pressing health challenges today.

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